4-(2-Methylphenyl)phenol
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Overview
Description
4-(2-Methylphenyl)phenol, also known as 2’-Methyl-[1,1’-biphenyl]-4-ol, is an organic compound with the molecular formula C₁₃H₁₂O. This compound is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. It is commonly used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)phenol typically involves the hydroxylation of biphenyl derivatives. One common method is the selective hydroxylation of 2-methylbiphenyl using oxidizing agents under controlled conditions. Another approach involves nucleophilic aromatic substitution reactions where a hydroxyl group is introduced into the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound often employs metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and phenols, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(2-Methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached directly to a benzene ring.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group at the para position relative to the hydroxyl group.
2-Methylphenol (o-Cresol): Similar structure but with a methyl group at the ortho position relative to the hydroxyl group.
Uniqueness: 4-(2-Methylphenyl)phenol is unique due to the specific positioning of the methyl group on the biphenyl structure, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIWSIWRGOXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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